

3,5-Dimethyl-4-nitro-1H-pyrazole molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

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Technical Guide: 3,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical properties, synthesis, and key reactions of **3,5-Dimethyl-4-nitro-1H-pyrazole**, a heterocyclic organic compound.

Core Molecular Data

The fundamental molecular properties of **3,5-Dimethyl-4-nitro-1H-pyrazole** are summarized below.

Property	Value	Citations
Molecular Formula	C5H7N3O2	[1][2][3][4]
Molecular Weight	141.13 g/mol	[1][2][3][4][5]
CAS Number	14531-55-6	[1][2][3]

Synthesis Protocol: Nitration of 3,5-Dimethyl-1H-pyrazole



A common and effective method for the synthesis of **3,5-Dimethyl-4-nitro-1H-pyrazole** is through the direct nitration of its precursor, **3,5-Dimethyl-1H-pyrazole**.[1] The presence of the two methyl groups at positions 3 and 5 of the pyrazole ring directs the electrophilic substitution of the nitro group to the C4 position.[1]

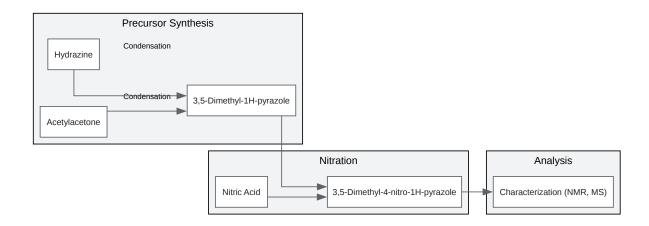
Experimental Methodology:

- Precursor Synthesis: The synthesis typically begins with the condensation reaction between acetylacetone and hydrazine to form the 3,5-Dimethyl-1H-pyrazole precursor.[1] This reaction can be facilitated by an acid catalyst.[1]
- Nitration Reaction: The 3,5-dimethylpyrazole is then subjected to nitration. This is a critical step that can be achieved by reacting it with nitric acid.[1] The reaction can proceed at room temperature.[1]
- Characterization: Following the synthesis, standard analytical techniques are employed to
 confirm the structure and purity of the resulting 3,5-Dimethyl-4-nitro-1H-pyrazole. These
 methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry,
 and elemental analysis.[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **3,5-Dimethyl-4-nitro-1H-pyrazole**.





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Synthesis of **3,5-Dimethyl-4-nitro-1H-pyrazole**.

Key Chemical Reactions

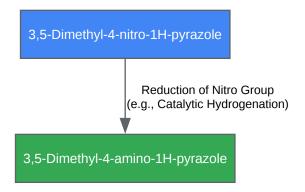
The nitro group at the 4-position is the primary site of reactivity and significantly influences the molecule's chemical behavior due to its electron-withdrawing nature.[1]

A notable reaction of **3,5-Dimethyl-4-nitro-1H-pyrazole** is the reduction of the nitro group to an amino group (-NH2), which yields **3,5-dimethyl-4-amino-1H-pyrazole**.[1] This transformation is a crucial step in the synthesis of other derivatives and can be achieved through methods such as catalytic hydrogenation.[1]

Logical Relationship of Reactivity

The diagram below outlines the relationship between **3,5-Dimethyl-4-nitro-1H-pyrazole** and its key derivative.





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Reactivity of 3,5-Dimethyl-4-nitro-1H-pyrazole.

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